N-(1-Cyclohexylethyl)thietan-3-amine
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Overview
Description
N-(1-Cyclohexylethyl)thietan-3-amine is a chemical compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles. This compound is characterized by the presence of a cyclohexylethyl group attached to the nitrogen atom of the thietan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyclohexylethyl)thietan-3-amine can be achieved through several methods. One common approach involves the reaction of thietan-3-amine with a cyclohexylethyl halide under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amine group of thietan-3-amine attacks the electrophilic carbon of the halide, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyclohexylethyl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thietan ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thiols and amines.
Substitution: Formation of N-substituted thietanes.
Scientific Research Applications
N-(1-Cyclohexylethyl)thietan-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(1-Cyclohexylethyl)thietan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfur atom in the thietan ring may play a crucial role in its reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thietan-3-amine: A simpler analog without the cyclohexylethyl group.
Thietane: The parent compound without any substituents.
Cyclohexylethylamine: An amine with a cyclohexylethyl group but without the thietan ring
Uniqueness
N-(1-Cyclohexylethyl)thietan-3-amine is unique due to the combination of the thietan ring and the cyclohexylethyl group. This structural feature imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H21NS |
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Molecular Weight |
199.36 g/mol |
IUPAC Name |
N-(1-cyclohexylethyl)thietan-3-amine |
InChI |
InChI=1S/C11H21NS/c1-9(12-11-7-13-8-11)10-5-3-2-4-6-10/h9-12H,2-8H2,1H3 |
InChI Key |
QWJSEJLUWQZALY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCCC1)NC2CSC2 |
Origin of Product |
United States |
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